

Cyclotetradecyne: A Comprehensive Technical Guide on its Discovery and History

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Compound of Interest

Compound Name: Cyclotetradecyne

Cat. No.: B15486937

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Abstract

Cyclotetradecyne (C₁₄H₂₄) is a cycloalkyne, a class of organic molecules characterized by a carbon-carbon triple bond within a ring structure. Its fourteen-membered ring places it in the category of medium-sized cycloalkynes, which possess unique conformational and reactive properties due to ring strain. This technical guide provides an in-depth exploration of the discovery and history of **cyclotetradecyne**, including its synthesis, physical and spectral properties, and key experimental protocols. The information is presented to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Discovery and Historical Context

The exploration of macrocyclic and medium-ring acetylenic compounds was pioneered by chemists like Leopold Ruzicka and Vladimir Prelog, whose work laid the foundation for understanding the influence of ring size on chemical stability and reactivity. Building on this foundation, A. T. Blomquist and his research group at Cornell University undertook a systematic investigation into the synthesis and properties of medium-sized cycloalkynes in the mid-20th century.

While a singular, seminal paper detailing the initial discovery of **cyclotetradecyne** is not readily apparent in a survey of the literature, its synthesis is understood to have emerged from Blomquist's broader program on "Many-Membered Carbon Rings." This research focused on

developing general synthetic routes to cycloalkynes and studying how ring strain affects their chemical behavior. The primary methods developed and employed for the synthesis of these rings were dehydrohalogenation of halo-cycloalkenes and the oxidative decomposition of the bis-hydrazones of α -diketones. It is through the application of these methods to a 14-carbon precursor that **cyclotetradecyne** was first synthesized and characterized.

Synthesis of Cyclotetradecyne

The most probable first successful synthesis of **cyclotetradecyne** was achieved via the dehydrohalogenation of 1-bromocyclotetradecene. This method involves the elimination of a hydrogen and a halogen atom from adjacent carbons to form a triple bond.

Experimental Protocol: Dehydrohalogenation of 1-Bromocyclotetradecene

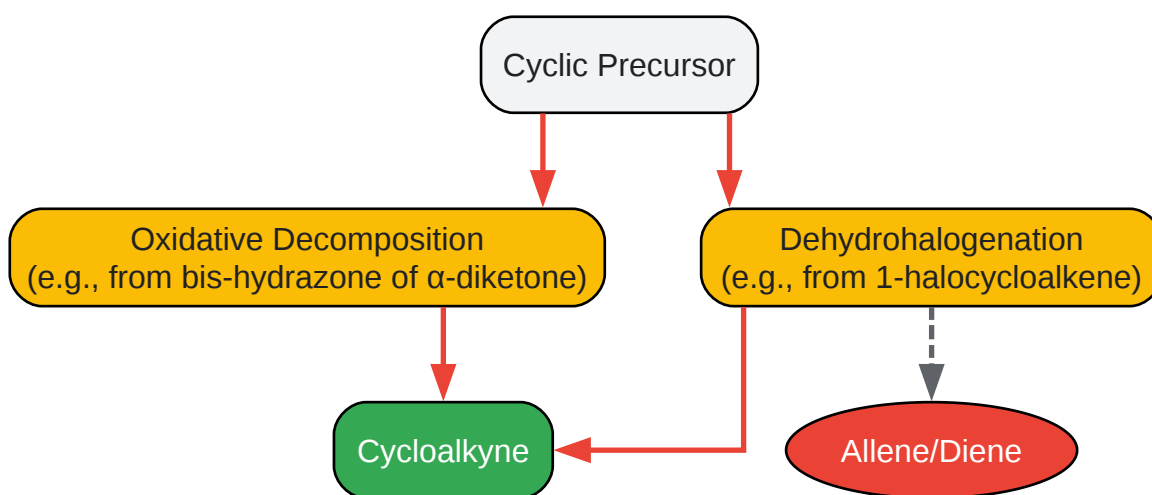
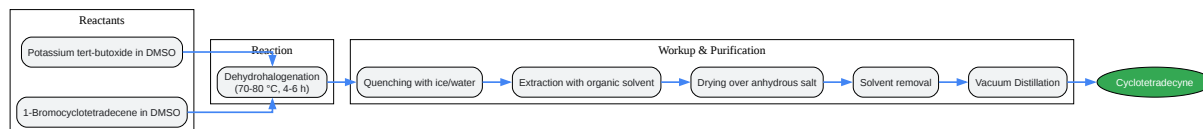
Materials:

- 1-Bromocyclotetradecene
- Potassium tert-butoxide
- Anhydrous dimethyl sulfoxide (DMSO)
- Inert gas (e.g., Argon or Nitrogen)
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
- Magnetic stirrer and heating mantle
- Apparatus for distillation under reduced pressure

Procedure:

- A solution of 1-bromocyclotetradecene in anhydrous DMSO is prepared in a round-bottom flask under an inert atmosphere.
- The solution is stirred and heated to a temperature of approximately 70-80 °C.

- A solution of potassium tert-butoxide in anhydrous DMSO is added dropwise to the heated solution over a period of 1-2 hours.
- After the addition is complete, the reaction mixture is maintained at the same temperature for an additional 4-6 hours to ensure complete reaction.
- The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and water.
- The aqueous mixture is extracted several times with a low-boiling organic solvent such as pentane or diethyl ether.
- The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- The solvent is removed under reduced pressure.
- The crude **cyclotetradecyne** is purified by vacuum distillation to yield the final product.



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